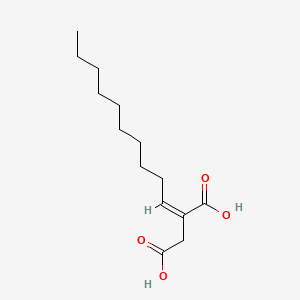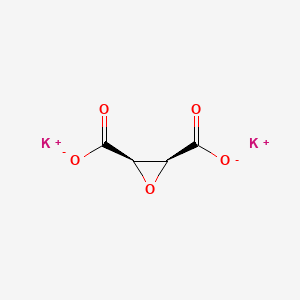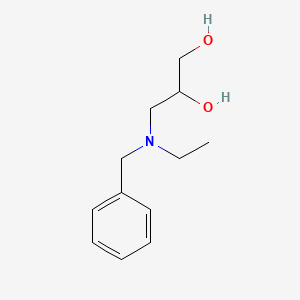
3-(N-Benzyl-N-ethylamino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is an organic compound with the molecular formula C12H19NO2. It contains a tertiary amine group, two hydroxyl groups, and a benzyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol typically involves the reaction of benzyl chloride with N-ethylamino-1,2-propanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the N-ethylamino-1,2-propanediol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzyl chloride, N-ethylamino-1,2-propanediol, and a suitable base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Benzyl-N-ethylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(N-Benzyl-N-ethylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyl group attached to the nitrogen atom can influence the compound’s binding affinity to receptors or enzymes. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzylamino)propane-1,2-diol: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Benzyl-N-methylamino)propane-1,2-diol: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom
Uniqueness
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85721-31-9 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
3-[benzyl(ethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
InChI-Schlüssel |
BITYXLZZFQSMRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


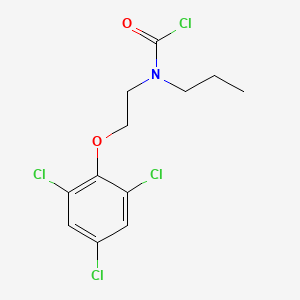
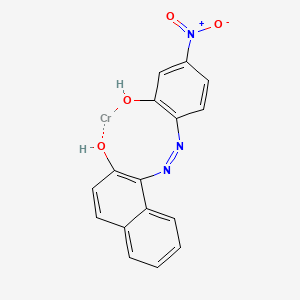

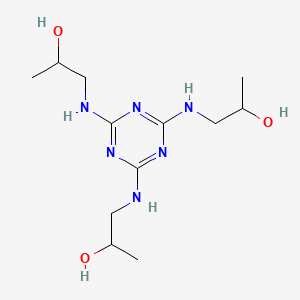
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
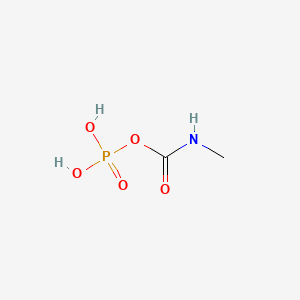



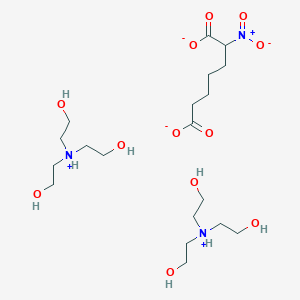
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)

